3-acetyl-3H-quinolin-2-one
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Overview
Description
3-Acetyl-3H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of an acetyl group at the third position and a keto group at the second position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Acetylation: One common method involves the direct acetylation of 4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid with polyphosphoric acid as a catalyst.
Microwave-Assisted Multicomponent Reaction: Another approach is the microwave-assisted multicomponent reaction involving arylamines, ethyl acetoacetate, and triethyl orthoformate, followed by cyclization of the intermediate.
Alkaline Hydrolysis: Alkaline hydrolysis of pyranoquinoline derivatives can also yield 3-acetyl-3H-quinolin-2-one.
Industrial Production Methods
Industrial production methods often involve scalable processes such as the direct acetylation method mentioned above, which can be optimized for large-scale synthesis using continuous flow reactors and other industrial equipment.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Scientific Research Applications
3-Acetyl-3H-quinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-3H-quinolin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2-one: Similar in structure but with a hydroxyl group at the fourth position.
3-Acetyl-2-chloroquinoline: Contains a chlorine atom at the second position instead of a keto group.
3-Acetyl-4-phenylquinoline: Features a phenyl group at the fourth position.
Uniqueness
3-Acetyl-3H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-acetyl-3H-quinolin-2-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6,9H,1H3 |
InChI Key |
ATXPBXFMPNZDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=C2C=CC=CC2=NC1=O |
Origin of Product |
United States |
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